molecular formula C17H25NO3 B8257140 (4-Hydroxy-3,5-diisopropylphenyl)(morpholino)methanone

(4-Hydroxy-3,5-diisopropylphenyl)(morpholino)methanone

Cat. No.: B8257140
M. Wt: 291.4 g/mol
InChI Key: AVQLSSPTQDCJAL-UHFFFAOYSA-N
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Description

(4-Hydroxy-3,5-diisopropylphenyl)(morpholino)methanone is a chemical compound with the molecular formula C17H25NO3 and a molecular weight of 291.39 g/mol . It is characterized by the presence of a hydroxy group, two isopropyl groups, and a morpholino group attached to a phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Hydroxy-3,5-diisopropylphenyl)(morpholino)methanone typically involves the reaction of 4-hydroxy-3,5-diisopropylbenzaldehyde with morpholine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated systems to maintain consistent reaction conditions .

Chemical Reactions Analysis

Types of Reactions

(4-Hydroxy-3,5-diisopropylphenyl)(morpholino)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(4-Hydroxy-3,5-diisopropylphenyl)(morpholino)methanone has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Hydroxy-3,5-diisopropylphenyl)(morpholino)methanone involves its interaction with specific molecular targets and pathways. The hydroxy and morpholino groups play crucial roles in binding to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

  • (4-Hydroxy-3,5-diisopropylphenyl)methanone
  • (4-Hydroxy-3,5-diisopropylphenyl)(piperidino)methanone
  • (4-Hydroxy-3,5-diisopropylphenyl)(pyrrolidino)methanone

Uniqueness

(4-Hydroxy-3,5-diisopropylphenyl)(morpholino)methanone is unique due to the presence of the morpholino group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility, stability, and ability to interact with biological targets, making it a valuable molecule for various applications .

Properties

IUPAC Name

[4-hydroxy-3,5-di(propan-2-yl)phenyl]-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO3/c1-11(2)14-9-13(10-15(12(3)4)16(14)19)17(20)18-5-7-21-8-6-18/h9-12,19H,5-8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVQLSSPTQDCJAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=CC(=C1O)C(C)C)C(=O)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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